N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine
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Overview
Description
N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C13H21FN2. It is an organic compound that contains both amine and fluorophenyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine typically involves the reaction of 3-fluorobenzyl chloride with N2-(2-methylbutan-2-yl)ethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The fluorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl-substituted derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N1-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[(3-Chlorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine
- N~1~-[(3-Bromophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine
- N~1~-[(3-Methylphenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine
Uniqueness
The presence of the fluorine atom in N1-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound in drug design and development.
Properties
CAS No. |
627524-05-4 |
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Molecular Formula |
C14H23FN2 |
Molecular Weight |
238.34 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N'-(2-methylbutan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H23FN2/c1-4-14(2,3)17-9-8-16-11-12-6-5-7-13(15)10-12/h5-7,10,16-17H,4,8-9,11H2,1-3H3 |
InChI Key |
CKZJVNVBSLHPFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCCNCC1=CC(=CC=C1)F |
Origin of Product |
United States |
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